molecular formula C10H11N3O B2896924 4-Cyclobutoxypyrazolo[1,5-a]pyrazine CAS No. 2175979-06-1

4-Cyclobutoxypyrazolo[1,5-a]pyrazine

Cat. No. B2896924
CAS RN: 2175979-06-1
M. Wt: 189.218
InChI Key: QWOLMBWEHIRLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Cyclobutoxypyrazolo[1,5-a]pyrazine” is a nitrogen-containing heterocyclic compound. It’s a part of the pyrazine family, which is known for its wide range of biological activities . Pyrazine derivatives are valuable synthetic building blocks used for the assembly of various fused and linearly functionalized heterocyclic structures .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate. This reaction proceeds via the formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates, leading to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles .


Molecular Structure Analysis

The molecular structure of “4-Cyclobutoxypyrazolo[1,5-a]pyrazine” is characterized by the presence of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The cyclobutoxy group is attached to the pyrazine ring, adding complexity to the structure .

Scientific Research Applications

Antimicrobial Activity

The pyrrolopyrazine scaffold, which includes “4-Cyclobutoxypyrazolo[1,5-a]pyrazine”, has been shown to exhibit antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents, potentially offering alternative treatments for bacterial infections resistant to current antibiotics .

Anti-inflammatory Applications

Due to its structural features, “4-Cyclobutoxypyrazolo[1,5-a]pyrazine” may also serve as a base for creating anti-inflammatory drugs. Its efficacy in this field could lead to new therapeutic options for treating chronic inflammatory diseases .

Antiviral Properties

Research indicates that derivatives of pyrrolopyrazine, such as “4-Cyclobutoxypyrazolo[1,5-a]pyrazine”, have potential antiviral applications. They could be used in the synthesis of compounds targeting various viral infections, including those caused by emerging and re-emerging viruses .

Antifungal Uses

The compound’s structure suggests it could be effective against fungal pathogens, making it a candidate for antifungal drug development. This is particularly important as fungal resistance to existing medications is an increasing concern .

Antioxidant Effects

“4-Cyclobutoxypyrazolo[1,5-a]pyrazine” may exhibit antioxidant properties, which are valuable in preventing oxidative stress-related diseases. This application could extend to the preservation of food products and cosmetics by inhibiting oxidation .

Antitumor and Antiproliferative Effects

Studies have shown that pyrazolo[1,5-a]pyrazine derivatives can have antitumor effects. Specifically, they have been tested for their antiproliferative effects on lung adenocarcinoma cell lines, indicating potential use in cancer treatment strategies .

Future Directions

The future directions for “4-Cyclobutoxypyrazolo[1,5-a]pyrazine” could involve further exploration of its biological activities and potential applications in pharmaceuticals . Additionally, more research could be conducted to understand its mechanism of action and to develop new synthetic methods .

properties

IUPAC Name

4-cyclobutyloxypyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-8(3-1)14-10-9-4-5-12-13(9)7-6-11-10/h4-8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOLMBWEHIRLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutoxypyrazolo[1,5-a]pyrazine

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